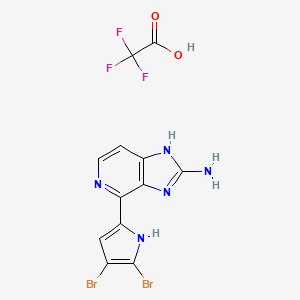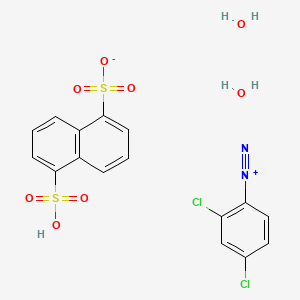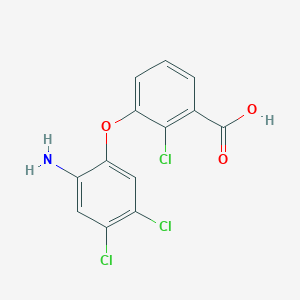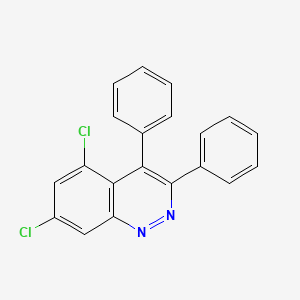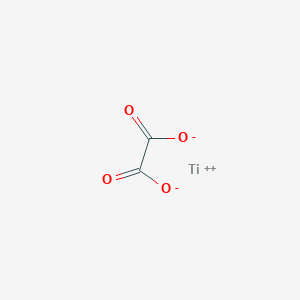![molecular formula C9H5ClF3N3O2S B12339593 2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a triazolopyridine ring, which is further linked to a thioacetic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid involves multiple steps. One common synthetic route includes the following steps :
Formation of the triazolopyridine core: This step involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures to form the triazolopyridine core.
Introduction of the trifluoromethyl group: The triazolopyridine core is then reacted with trifluoroacetic anhydride in the presence of chlorobenzene and methanesulfonic acid to introduce the trifluoromethyl group.
Formation of the thioacetic acid moiety: The final step involves the reaction of the intermediate compound with thioacetic acid under specific conditions to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid has several scientific research applications, including :
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis.
Biological Research: It is used in the study of cell cycle regulation and apoptosis, providing insights into the mechanisms of cancer cell growth and death.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid involves its interaction with specific molecular targets, particularly kinases such as c-Met and VEGFR-2 . By inhibiting these kinases, the compound interferes with signaling pathways that regulate cell proliferation, migration, and survival. This inhibition leads to the suppression of cancer cell growth and induction of apoptosis. Molecular docking studies have shown that the compound binds to the active sites of these kinases, blocking their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid can be compared with other triazolopyridine derivatives, such as :
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound also contains a trifluoromethyl group and a triazolopyridine core but differs in the presence of a dihydro-pyrazine ring.
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Similar in structure but lacks the thioacetic acid moiety, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C9H5ClF3N3O2S |
|---|---|
Molekulargewicht |
311.67 g/mol |
IUPAC-Name |
2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C9H5ClF3N3O2S/c10-5-1-4(9(11,12)13)2-16-7(5)14-15-8(16)19-3-6(17)18/h1-2H,3H2,(H,17,18) |
InChI-Schlüssel |
PJGXBXGCPHCVLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)SCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



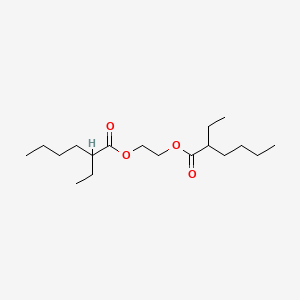

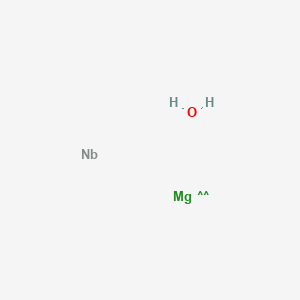
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)
